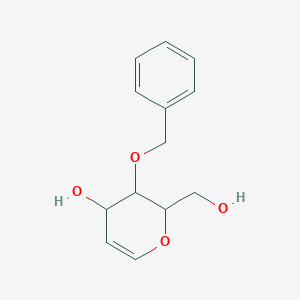
6-Nitro-2-phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a nitro group at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenylquinoline-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation: The intermediate undergoes amidation to introduce the amide functionality.
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is then acylated to form the desired product.
Amination: Finally, the product undergoes amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of histone deacetylase inhibitors (HDAC inhibitors), which are potential anticancer agents.
Biological Studies: Used in studies related to cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: Employed in the synthesis of antibacterial agents and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-phenylquinoline-4-carboxylic acid, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in the modulation of gene expression. The compound targets HDAC3 selectively, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the nitro group at the 6th position.
6-Amino-2-phenylquinoline-4-carboxylic acid: Contains an amino group instead of a nitro group at the 6th position.
Uniqueness
6-Nitro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of selective HDAC inhibitors and other therapeutic agents .
Eigenschaften
Molekularformel |
C16H10N2O4 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
6-nitro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(10-4-2-1-3-5-10)17-14-7-6-11(18(21)22)8-12(13)14/h1-9H,(H,19,20) |
InChI-Schlüssel |
UOTHHRMRUHMJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)
![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)



![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)




